molecular formula C6H7ClN2O B151660 (4-Amino-6-chloropyridin-3-yl)methanol CAS No. 846036-96-2

(4-Amino-6-chloropyridin-3-yl)methanol

Cat. No.: B151660
CAS No.: 846036-96-2
M. Wt: 158.58 g/mol
InChI Key: AVYMOPIIGPZZEH-UHFFFAOYSA-N
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Description

(4-Amino-6-chloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . It is a heterocyclic compound containing both nitrogen and chlorine atoms within its structure. This compound is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-chloropyridin-3-yl)methanol typically involves the reaction of 4-amino-6-chloropyridine with formaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

(4-Amino-6-chloropyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-6-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-chloropyridine: Similar structure but lacks the hydroxyl group.

    6-Chloropyridin-3-ylmethanol: Similar structure but lacks the amino group.

Uniqueness

(4-Amino-6-chloropyridin-3-yl)methanol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

(4-amino-6-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYMOPIIGPZZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610534
Record name (4-Amino-6-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846036-96-2
Record name (4-Amino-6-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Treat a 0° C. suspension of lithium aluminum hydride (5.7 g, 150 mmol) in THF (150 mL), under N2, drop-wise with a solution of ethyl 4-amino-6-chloronicotinate (15 g, 75 mmol) in THF (50 mL), allow to warm to RT and stir for 3 h. Quench the mixture with 10% NaOH (5.7 mL), then water (5.7 mL), filter to remove solids, add water to the filtrate and extract with EtOAc (3×). Wash the combined organics with brine, dry and concentrate to give the title compound (10 g, 84%). 1H NMR (300 MHz, DMSO-d6): δ 7.79 (s, 1H), 6.53 (s, 1H), 6.17 (s, 2H), 5.10 (t, J=5.4 Hz, 1H), 4.36 (d, J=5.4 Hz, 2H).
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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